Product packaging for 3,5-Difluoro-4-methanesulfonylaniline(Cat. No.:CAS No. 1247109-42-7)

3,5-Difluoro-4-methanesulfonylaniline

Cat. No.: B1422529
CAS No.: 1247109-42-7
M. Wt: 207.2 g/mol
InChI Key: JPKXSAJMHXZVRU-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methanesulfonylaniline is a substituted aniline compound that serves as a versatile intermediate in organic synthesis and drug discovery. This compound features an aniline ring substituted with two fluorine atoms at the 3 and 5 positions and a methylsulfonyl group at the 4 position. The presence of both fluorine atoms and the sulfonamide-precursor aniline group makes it a valuable scaffold for constructing more complex molecules, particularly in pharmaceutical research . Compounds with similar difluoroaniline and methylsulfonyl motifs are of significant interest in medicinal chemistry. Research indicates that such structures are explored in the development of novel therapeutic agents, including HIV capsid modulators, highlighting the potential of this chemical class in targeting infectious diseases . The primary amine group allows for further functionalization through amide bond formation or other coupling reactions, while the methylsulfonyl group can act as a stable and strongly electron-withdrawing substituent, influencing the molecule's electronic properties and binding interactions. Researchers utilize this compound under standard laboratory conditions. Proper safety protocols should be followed, including the use of personal protective equipment and handling in a well-ventilated environment. This product is intended for research applications and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7F2NO2S B1422529 3,5-Difluoro-4-methanesulfonylaniline CAS No. 1247109-42-7

Properties

IUPAC Name

3,5-difluoro-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-13(11,12)7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKXSAJMHXZVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247109-42-7
Record name 3,5-difluoro-4-methanesulfonylaniline
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Preparation Methods

Industrial Routes to 3,5-Difluoroaniline

  • One advantageous industrial process involves the selective amination of 3,5-difluorochlorobenzene with ammonia. This reaction proceeds with high selectivity, replacing the chlorine atom with an amino group while retaining the fluorine substituents intact. This is notable because the molecule contains multiple halogen atoms (two fluorines and one chlorine), and selective substitution is challenging.

  • The reaction scheme is:

    $$
    \text{3,5-Difluorochlorobenzene} + \text{NH}_3 \xrightarrow{\text{Catalyst, heat}} \text{3,5-Difluoroaniline} + \text{HCl}
    $$

  • This process is preferred industrially due to its short two-step route starting from 1,3,5-trichlorobenzene, which is readily available in large quantities.

  • Alternative methods include multi-step syntheses involving nitration, reduction, and halogen exchange, but these are more complex and less efficient.

Sulfonylation to Form this compound

The key step to introduce the methanesulfonyl group at the 4-position on the aniline ring is sulfonylation, typically performed by reacting the appropriate aniline derivative with methanesulfonyl chloride under controlled conditions.

General Sulfonylation Procedure

  • The reaction involves treating the aniline (here, 3,5-difluoroaniline or a closely related intermediate) with methanesulfonyl chloride in the presence of a solvent such as toluene, xylene, or diethylbenzene.

  • N,N-Dimethylformamide (DMF) is often added in catalytic amounts (0.001 to 0.05 molar equivalents relative to aniline) to facilitate the reaction.

  • The reaction is conducted at elevated temperatures, typically between 120°C to 160°C, with a preferred range of 125°C to 150°C.

  • The molar ratio of methanesulfonyl chloride to aniline is maintained between 1.5 to 4 equivalents to ensure complete conversion.

  • Reaction times range from 3 to 7 hours, with 4 to 7 hours being optimal.

Detailed Reaction Conditions and Workup

Parameter Typical Value/Range
Solvent Toluene (preferred), xylene, diethylbenzene
Temperature 125°C to 150°C
Reaction time 4 to 7 hours
Molar ratio (methanesulfonyl chloride : aniline) 1.5 to 4 : 1
DMF catalyst amount 0.001 to 0.05 molar equivalents relative to aniline
Pressure Atmospheric to slightly elevated (14-17 psig in scale-up)
Post-reaction cooling To ~85°C before workup
  • During the reaction, hydrogen chloride gas is evolved and vented off carefully.

  • After reaction completion, the mixture is cooled and diluted with fresh toluene.

  • The organic layer is washed with water at elevated temperature (80-83°C) to remove impurities.

  • The product is isolated by filtration or centrifugation, washed with cold toluene, and dried under reduced pressure at 65°C.

Example Yield and Purity

  • Using this method, yields of approximately 85% have been reported with product purity around 90.5% for related sulfonamide compounds.

  • The reaction progress is monitored by gas chromatography (GC) hourly to ensure high conversion.

Summary Table of Preparation Parameters

Step Reagents/Conditions Outcome/Notes
Preparation of 3,5-difluoroaniline Reaction of 3,5-difluorochlorobenzene with ammonia, catalytic conditions Selective substitution of Cl by NH2, industrially viable
Sulfonylation 3,5-Difluoroaniline + methanesulfonyl chloride, toluene solvent, DMF catalyst, 125-150°C, 4-7 h Formation of this compound with ~85% yield
Workup Cooling, aqueous wash, centrifugation, drying Purification to ~90% purity

Research Findings and Notes

  • The use of DMF as a catalytic additive enhances sulfonylation efficiency by activating the sulfonyl chloride.

  • Toluene is the preferred solvent due to its ability to maintain reaction homogeneity and facilitate heat transfer.

  • Controlled temperature ramping (e.g., 10°C per hour) to target temperature minimizes side reactions.

  • The reaction is scalable, with documented procedures for multi-kilogram production maintaining consistent yield and purity.

  • The selective amination step to produce 3,5-difluoroaniline is critical to avoid unwanted substitution of fluorine atoms, which would complicate downstream sulfonylation.

  • Alternative synthetic routes involving complex multi-step fluorination and nitration sequences are less efficient and more costly.

Chemical Reactions Analysis

3,5-Difluoro-4-methanesulfonylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Difluoro-4-methanesulfonylaniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methanesulfonylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methanesulfonyl group can participate in various chemical interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3,5-Difluoro-4-methanesulfonylaniline with two discontinued halogenated benzene derivatives and a thiophene-based amine:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Discontinuation Status
This compound 99334-05-1 C₇H₇F₂NO₂S -NH₂, -SO₂CH₃, 3,5-F 207.21 Discontinued
Methyl 4,5-dichloro-2-fluoro-3-methylbenzoate 354812-80-9 C₁₀H₉Cl₂FO₂ -COOCH₃, 4,5-Cl, 2-F, 3-CH₃ 251.07 Discontinued
4-(3-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid 1247109-42-7 Not provided 3-bromophenyl, cyclopentaquinoline, -COOH N/A Discontinued
3-Amino-N-methyl-2-thiophenecarboxamide Not provided C₆H₈N₂OS Thiophene, -CONHCH₃, -NH₂ 156.20 Discontinued

Electronic and Reactivity Profiles

  • This compound : The electron-withdrawing -SO₂CH₃ and fluorine substituents reduce the electron density of the aromatic ring, making it less reactive toward electrophilic substitution. The -NH₂ group, though typically electron-donating, is deactivated by the adjacent sulfonyl group, lowering its basicity compared to aniline .
  • Methyl 4,5-dichloro-2-fluoro-3-methylbenzoate : The ester (-COOCH₃) and halogen (Cl, F) substituents create a sterically hindered and electron-deficient ring. This structure favors nucleophilic aromatic substitution or hydrolysis reactions .
  • 4-(3-Bromophenyl)-... The fused cyclopentaquinoline system and carboxylic acid group suggest applications in medicinal chemistry .

Biological Activity

3,5-Difluoro-4-methanesulfonylaniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C7H8F2N2O2S
  • Molecular Weight : 210.21 g/mol
  • CAS Number : 1247109-42-7

The presence of fluorine and a methanesulfonyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it exhibits inhibitory activity against autotaxin (ATX), an enzyme involved in lysophosphatidic acid production, which plays a role in cancer progression .
  • Receptor Modulation : It may also modulate receptor activities by binding to specific sites, potentially altering signal transduction pathways that affect cell proliferation and survival.

In Vitro Studies

Recent studies have evaluated the compound's efficacy in vitro, demonstrating significant biological activities:

StudyActivityIC50 Value
ATX InhibitionPotent inhibitor31 nM (for a related analogue)
Cell ProliferationReduced proliferation in cancer cell linesVaries by cell type

These studies indicate that modifications in the chemical structure can lead to improved potency and selectivity against specific targets.

In Vivo Studies

In vivo experiments have further elucidated the compound's pharmacological profile. For example, in models of inflammation, derivatives of methanesulfonyl anilines have shown promising anti-inflammatory effects. A study indicated that certain derivatives produced a significant reduction in paw edema compared to standard treatments like diclofenac sodium .

Case Studies

  • Anti-Inflammatory Activity :
    • A series of experiments assessed the anti-inflammatory effects of various methanesulfonyl aniline derivatives, including this compound. The results showed significant reductions in inflammation markers compared to controls .
  • Cancer Research :
    • The compound was tested for its ability to inhibit ATX in cancer models. Results indicated that structural modifications led to enhanced binding affinity and inhibitory potency against ATX, suggesting potential applications in cancer therapeutics .

Q & A

Q. What are the optimal synthetic conditions for 3,5-Difluoro-4-methanesulfonylaniline to ensure high yield and purity?

A stepwise approach is recommended:

  • Sulfonylation : Introduce the methanesulfonyl group under controlled temperatures (0–10°C) to prevent side reactions. Use anhydrous conditions with a base (e.g., pyridine) to neutralize HCl byproducts.
  • Purification : Recrystallize the product using a solvent system (e.g., ethanol/water) to achieve >97% purity, as validated by high-performance liquid chromatography (HPLC) .

Q. How can researchers ensure the stability of this compound during storage?

Store the compound at 0–6°C in an inert atmosphere (argon or nitrogen) to prevent degradation via hydrolysis or oxidation. Use amber vials to minimize light exposure. Stability tests via periodic NMR or HPLC analysis are advised, especially given discontinuation reports from commercial suppliers .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR resolves fluorine environments, while 1H^1\text{H} NMR identifies aromatic protons.
  • Mass Spectrometry (MS) : Confirms molecular weight (MW: 223.2 g/mol).
  • HPLC : Validates purity (>97% by area normalization) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) in derivatives of this compound be resolved?

  • Multi-Technique Validation : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Isotopic Labeling : Trace unexpected peaks to byproducts or degradation .

Q. What strategies minimize by-products during the methanesulfonylation step?

  • Solvent Optimization : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
  • Catalyst Screening : Evaluate Lewis acids (e.g., AlCl3_3) to enhance regioselectivity.
  • Reaction Monitoring : Employ in-situ FTIR or GC-MS to detect intermediates and adjust conditions dynamically .

Q. How can researchers synthesize this compound in-house given commercial discontinuation?

  • Alternative Routes : Start with 3,5-difluoroaniline. React with methanesulfonyl chloride in a 1:1.2 molar ratio under strict temperature control.
  • Scalability : Pilot small batches (1–5 g) to optimize yield before scaling. Use vacuum distillation for solvent recovery .

Q. What methodologies address reactivity discrepancies of the sulfonamide group in cross-coupling reactions?

  • Kinetic Studies : Track reaction progress under varying temperatures/pH to identify rate-limiting steps.
  • Protecting Groups : Temporarily block the sulfonamide (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired side reactions .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting purity data (e.g., HPLC vs. HLC)?

  • Method Calibration : Ensure HPLC standards match the compound’s retention time and UV absorbance profile.
  • Error Analysis : Quantify systemic errors (e.g., column degradation, detector drift) through repeated trials.
  • Third-Party Validation : Compare results with independent labs or alternative techniques (e.g., melting point analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Difluoro-4-methanesulfonylaniline
Reactant of Route 2
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3,5-Difluoro-4-methanesulfonylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.